N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide
Description
N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide is a synthetic benzamide derivative characterized by a branched butan-2-yl backbone with a 4-methylphenylamino group and a benzamide moiety.
Properties
CAS No. |
918941-46-5 |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)17(21-18(22)15-7-5-4-6-8-15)19(23)20-16-11-9-14(3)10-12-16/h4-13,17H,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
PTIOVVBLBKGIGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
Overview of N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide
This compound is a synthetic compound that has garnered interest in pharmacological research for its potential therapeutic applications. It belongs to a class of compounds that exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Biological Activity
1. Analgesic Properties
- Some studies suggest that derivatives of benzamide compounds exhibit analgesic effects by modulating pain pathways in the central nervous system. The specific mechanism often involves the inhibition of certain receptors or enzymes involved in pain perception.
2. Anticancer Activity
- Research indicates that benzamide derivatives can inhibit cancer cell proliferation. They may exert their effects through various mechanisms, such as inducing apoptosis in cancer cells or inhibiting angiogenesis, which is crucial for tumor growth.
3. Anti-inflammatory Effects
- Compounds similar to this compound have shown potential in reducing inflammation in animal models. This action is typically mediated by the downregulation of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Case Study 1: Analgesic Activity
A study evaluated the analgesic effects of a similar benzamide derivative in a rodent model. The results indicated significant pain relief compared to control groups, suggesting potential for further development as an analgesic agent.
Case Study 2: Anticancer Research
In vitro studies demonstrated that certain benzamide derivatives inhibited the growth of breast cancer cells by inducing apoptosis. The findings highlighted the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy and reduce toxicity.
Research Findings
Recent investigations into benzamide compounds have revealed:
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated significant analgesic effects in rodent models | Potential for development as a new pain management therapy |
| Study B | Showed inhibition of cancer cell proliferation in vitro | Supports further research into anticancer applications |
| Study C | Identified anti-inflammatory properties via cytokine modulation | Indicates possible use in treating inflammatory diseases |
Comparison with Similar Compounds
Structural Analogues from Salicylamide-Based Peptidomimetics
lists three closely related compounds (Entries 1–3) with variations in substituents and stereochemistry. Below is a comparative analysis:
| Compound ID | Structure | Molecular Formula (Molar Mass) | Key Substituents | References |
|---|---|---|---|---|
| Target | N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide | C₁₉H₂₃N₂O₂ (317.40 g/mol)* | Benzamide, 4-methylphenyl, 3-methyl | — |
| Entry 1 | 5-chloro-N-{(2S)-1-[(3-chlorophenyl)amino]-1-oxopropan-2-yl}-2-hydroxybenzamide | C₁₆H₁₄Cl₂N₂O₃ (353.20 g/mol) | 5-Cl, 2-OH, 3-Cl-phenyl | [30,47] |
| Entry 2 | 5-chloro-N-{(2S)-1-[(4-chlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide | C₁₈H₁₈Cl₂N₂O₃ (381.25 g/mol) | 5-Cl, 2-OH, 4-Cl-phenyl, 3-methyl | [47] |
| Entry 3 | 5-chloro-2-hydroxy-N-{(2S)-3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide | C₁₉H₂₁ClN₂O₃ (360.84 g/mol) | 5-Cl, 2-OH, 4-methylphenyl, 3-methyl | [30,47] |
Notes:
- Target vs. Entry 3 : The target compound lacks the 5-chloro and 2-hydroxy substituents on the benzamide ring, reducing its molecular weight and polarity compared to Entry 3 .
- Substituent Effects: Chlorine atoms (Entries 1–3) enhance electronegativity and may improve binding affinity in target proteins, while hydroxy groups (Entries 1–3) increase hydrophilicity.
Physicochemical Properties
While direct data for the target compound are unavailable, analogs from provide insights into benzamide behavior:
Key Observations :
- The target compound’s lower molar mass (vs.
- High predicted pKa (~12–13) indicates weak basicity, consistent with benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
